5-氟-2-(羟甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

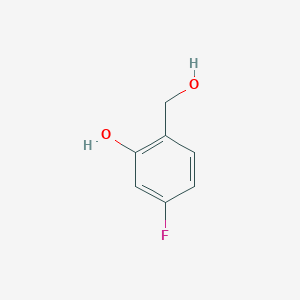

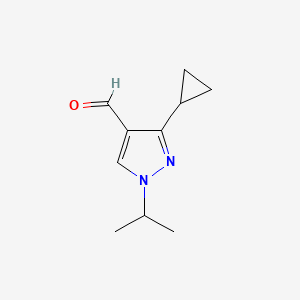

5-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 773873-09-9 . It has a molecular weight of 142.13 and its IUPAC name is 5-fluoro-2-(hydroxymethyl)phenol . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(hydroxymethyl)phenol is 1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis

5-Fluoro-2-(hydroxymethyl)phenol is a powder with a molecular weight of 142.13 . It is typically stored at 4 degrees Celsius .科学研究应用

生物科学中的荧光探针

5-氟-2-(羟甲基)苯酚已被用于合成用于生物应用的荧光探针。这些酚类荧光团在生物科学中至关重要。用于掩蔽酚类荧光团的乙酰氧甲基 (AM) 基团增强了它们的特性,使其由于低背景荧光、高化学稳定性和高酶促反应性而适合成像生化和生物系统 (Lavis, Chao, & Raines, 2011).

抗菌化合物

对 5-氟-2-(羟甲基)苯酚衍生物的研究,如 2-氯-5-氟苯酚,显示了它们作为抗菌剂的潜力。这些化合物表现出显着的分子稳定性和化学反应性,并且已被发现对包括大肠杆菌和金黄色葡萄球菌在内的多种细菌有效 (Vidhya, Austine, & Arivazhagan, 2020).

抗氧化活性

5-氟-2-(羟甲基)苯酚相关化合物,例如 5-氨基水杨酸,已被研究其抗氧化活性。它们表现出显着的自由基清除活性,并且已有效抑制脂质过氧化,表明它们具有作为抗氧化剂的潜力 (Dinis, Maderia, & Almeida, 1994).

氢吲哚酮和氢喹啉酮的合成

据报道,从 5-氟-2-(羟甲基)苯酚衍生物中合成了甲氧基或氟代氢吲哚酮和氢喹啉酮。这些化合物是通过氧化和分子内共轭加成获得的,展示了这种酚类化合物的化学多功能性 (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

细胞内 pH 值测量

5-氟-2-(羟甲基)苯酚的氟代衍生物已被开发用于细胞内 pH 值测量。这些化合物对 pH 变化敏感,对其他离子几乎没有亲和力,因此适合生物学研究 (Rhee, Levy, & London, 1995).

酶促反应和微生物转化

5-氟-2-(羟甲基)苯酚及其衍生物已被研究其在酶促反应和微生物转化中的作用。例如,罗多球菌 opacus 1G 已被证明优先氧化 2-氟苯酚化合物,表明其在生物修复和生化过程中的潜力 (Bondar et al., 1999).

安全和危害

The safety information for 5-Fluoro-2-(hydroxymethyl)phenol indicates that it is a dangerous compound . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

5-Fluoro-2-(hydroxymethyl)phenol is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 5-Fluoro-2-(hydroxymethyl)phenol interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 5-Fluoro-2-(hydroxymethyl)phenol . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Its adme properties would be influenced by factors such as its molecular weight (14213) and its physical form (powder) . These properties could impact its bioavailability.

Result of Action

The primary result of the action of 5-Fluoro-2-(hydroxymethyl)phenol is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Fluoro-2-(hydroxymethyl)phenol can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the storage temperature of the compound (4 degrees Celsius) could also affect its stability and efficacy.

属性

IUPAC Name |

5-fluoro-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJGBZWGPBOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(hydroxymethyl)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2930704.png)

![3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930710.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2930714.png)

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)